Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiation vs. 5-Cyano Analogs
The target compound bears a primary carbamoyl (─CONH₂) group at position 5, in contrast to the 5-cyano (─CN) group found on the closest commercially available analog, ethyl 5-cyano-4-methyl-6-thioxo-1,6-dihydro-2-pyridinecarboxylate (MW 222.27) and the thienyl-substituted ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate (CAS 160887-43-4) . PubChem/Cactvs-computed TPSA for the target compound is 114 Ų, with 3 hydrogen-bond donor atoms and 5 hydrogen-bond acceptor atoms [1]. The 5-cyano replacement eliminates one H-bond donor and reduces TPSA by approximately 30–40 Ų (estimated via structural subtraction), significantly altering membrane permeability potential and target-binding pharmacophore geometry. The target compound's predicted ACD/LogP is −0.30, placing it in a more hydrophilic range than typical 5-cyano thioxopyridine esters, which commonly exhibit LogP values above +1.0 due to the lipophilic nitrile .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 114 Ų; HBD = 3; HBA = 5; ACD/LogP = −0.30 |
| Comparator Or Baseline | Ethyl 5-cyano-4-methyl-6-thioxo-1,6-dihydro-2-pyridinecarboxylate: TPSA ~74–84 Ų (estimated); HBD = 1; HBA = 4–5; LogP > +1.0 (class-typical) |
| Quantified Difference | ΔTPSA ≈ +30–40 Ų; ΔHBD = +2; ΔLogP ≈ −1.3 to −2.0 units (more hydrophilic) |
| Conditions | Predicted/calculated properties; ACD/Labs Percepta Platform v14.00 and PubChem Cactvs 3.4.6.11 |
Why This Matters
The substantially higher TPSA and HBD count of the target compound predict markedly different oral bioavailability and blood–brain barrier penetration potential, making it preferentially suited for peripheral target screening libraries over CNS-oriented 5-cyano analogs.
- [1] PubChem CID 2764420, Computed Properties: Topological Polar Surface Area = 114 Ų, Heavy Atom Count = 16, Complexity = 424. https://pubchem.ncbi.nlm.nih.gov/compound/2764420 (accessed 2026-05-06). View Source
